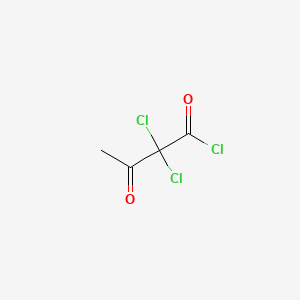

2,2-Dichloro-3-oxobutyryl chloride

Description

Contemporary Significance in Organic Synthesis and Chemical Research

In modern organic synthesis, 2,2-dichloro-3-oxobutyryl chloride is valued as a crucial intermediate for creating a variety of organic compounds. acs.org Its high reactivity, attributed to the acyl chloride functional group, makes it a potent agent for introducing the 2,2-dichloro-3-oxobutyryl moiety into other molecules. acs.org This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. acs.org

One of the key applications of this compound lies in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net For instance, derivatives of this compound are implicated in the synthesis of impurities found in the antibiotic cefazolin, suggesting its role as a potential precursor or intermediate in the manufacturing process of this or related cephalosporin (B10832234) antibiotics. researchgate.netsynzeal.comgoogle.comsynzeal.com The ability to construct complex heterocyclic systems makes it a valuable tool for medicinal chemists and those involved in drug discovery.

Furthermore, the presence of the dichloromethylene group offers unique synthetic possibilities. Halogenated compounds are of immense importance as building blocks in organic synthesis, particularly with the rise of modern coupling reactions. researchgate.net The chlorine atoms can serve as handles for further functionalization, allowing for the construction of intricate molecular frameworks. The development of enantioselective chlorination methods for related β-keto esters highlights the ongoing interest in controlling the stereochemistry of halogenated carbonyl compounds, a field to which the reactivity of this compound is highly relevant. acs.org

Historical Context of Dihaloacetoacetyl Chlorides in Chemical Literature

The study of dihaloacetoacetyl chlorides is part of the broader history of acyl chlorides and the halogenation of carbonyl compounds. Acyl chlorides, as a class, have been fundamental reagents in organic synthesis for over a century, prized for their ability to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netgoogle.com The synthesis of simple acyl chlorides is a well-established process, often involving the treatment of carboxylic acids with reagents like thionyl chloride or oxalyl chloride. youtube.com

The systematic exploration of dihalogenated compounds, such as those derived from β-keto esters, has been driven by their potential to serve as precursors to novel chemical structures. researchgate.net The evolution of halogenation techniques, from using elemental halogens to more selective and safer reagents, has been a significant theme in organic chemistry. researchgate.net The emergence of dihaloacetoacetyl chlorides like the 2,2-dichloro derivative can be seen as a natural progression in this field, providing chemists with more sophisticated and functionalized building blocks for constructing complex molecules. chemrxiv.org The ongoing development of catalytic and enantioselective dihalogenation reactions continues to build upon this historical foundation, underscoring the enduring importance of halogenated carbonyl compounds in synthesis. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

83742-29-4 |

|---|---|

Molecular Formula |

C4H3Cl3O2 |

Molecular Weight |

189.42 g/mol |

IUPAC Name |

2,2-dichloro-3-oxobutanoyl chloride |

InChI |

InChI=1S/C4H3Cl3O2/c1-2(8)4(6,7)3(5)9/h1H3 |

InChI Key |

VZAAUKXTLDGLID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 2,2 Dichloro 3 Oxobutyryl Moiety

Nucleophilic Acyl Substitution Reactions

The acyl chloride group in 2,2-dichloro-3-oxobutyryl chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and prone to nucleophilic acyl substitution. khanacademy.orglibretexts.org This class of reactions is fundamental to the utility of this compound, allowing for the introduction of the 2,2-dichloro-3-oxobutyryl moiety into a wide range of molecules. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product. libretexts.orgvanderbilt.edu

Esterification Reactions for Diverse Ester Synthesis

Reacting this compound with alcohols (alcoholysis) leads to the formation of various esters. libretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. The process is typically efficient and allows for the synthesis of a diverse library of ester derivatives. A notable example is the reaction with ethanol (B145695) to produce ethyl 2,2-dichloro-3-oxobutanoate. echemi.com

Table 1: Examples of Esterification Reactions

| Alcohol | Resulting Ester |

| Methanol | Methyl 2,2-dichloro-3-oxobutanoate |

| Ethanol | Ethyl 2,2-dichloro-3-oxobutanoate echemi.com |

| Isopropanol | Isopropyl 2,2-dichloro-3-oxobutanoate |

| Benzyl alcohol | Benzyl 2,2-dichloro-3-oxobutanoate |

Amidation Reactions and the Formation of Nitrogen-Containing Scaffolds

The reaction of this compound with ammonia (B1221849) or primary and secondary amines, a process known as aminolysis, yields amides. vanderbilt.edulibretexts.org This is a crucial transformation for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals. The high reactivity of the acyl chloride facilitates the formation of the amide bond under relatively mild conditions. The reaction proceeds readily with a variety of amines, leading to a wide array of N-substituted amides. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct.

Table 2: Examples of Amidation Reactions

| Amine | Resulting Amide |

| Ammonia | 2,2-Dichloro-3-oxobutanamide |

| Methylamine | N-Methyl-2,2-dichloro-3-oxobutanamide |

| Aniline | N-Phenyl-2,2-dichloro-3-oxobutanamide |

| Diethylamine | N,N-Diethyl-2,2-dichloro-3-oxobutanamide |

Recent research has highlighted various methods for amidation, including the in situ generation of activating agents to facilitate the reaction between carboxylic acids and amines. researchgate.netacs.org While these methods are not directly applied to the acyl chloride, they underscore the importance of amide bond formation in modern organic synthesis.

Thioesterification and Sulfur-Containing Derivatives

In a similar fashion to esterification and amidation, this compound can react with thiols to form thioesters. This thioesterification reaction introduces a sulfur atom into the molecule, creating a new class of derivatives with potentially unique biological and chemical properties. The reaction follows the same nucleophilic acyl substitution pathway, with the thiol acting as the nucleophile.

Hydrolytic Pathways and Resulting Carboxylic Acid Derivatives

This compound is sensitive to moisture and readily undergoes hydrolysis in the presence of water to form 2,2-dichloro-3-oxobutanoic acid. ontosight.ainih.gov This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The initial product is the carboxylic acid, which can exist in equilibrium with its corresponding carboxylate salt under basic conditions. The gem-dichloro group on the adjacent carbon can influence the acidity of the resulting carboxylic acid. The hydrolysis of similar gem-dihalides is known to proceed to the corresponding ketone, suggesting that under certain conditions, further transformation of the initial hydrolysis product might occur. doubtnut.comdoubtnut.com

Condensation Reactions and C-C Bond Formation Methodologies

Beyond simple substitution reactions, the 2,2-dichloro-3-oxobutyryl moiety can participate in carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Claisen Condensation and Related Carbonyl Coupling Reactions

The 2,2-dichloro-3-oxobutyryl moiety, particularly in its ester form (e.g., ethyl 2,2-dichloro-3-oxobutanoate), can be a substrate in Claisen condensation reactions. wikipedia.orgorganic-chemistry.org This reaction, which typically involves the reaction of two ester molecules in the presence of a strong base, results in the formation of a β-keto ester. wikipedia.orgyoutube.comlibretexts.org In a mixed Claisen condensation, an ester can react with a different carbonyl compound. wikipedia.orgorganic-chemistry.org The presence of the two chlorine atoms on the α-carbon of the 2,2-dichloro-3-oxobutyryl ester influences the acidity of the neighboring protons and the reactivity of the carbonyl group, potentially leading to unique outcomes in condensation reactions. The general mechanism involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. libretexts.org The intramolecular version of this reaction is known as the Dieckmann condensation. wikipedia.orgyoutube.com

Formation of Complex Polyfunctional Systems

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ailookchem.com Its high reactivity makes it an efficient acylating agent for introducing the 2,2-dichloro-3-oxobutyryl group into various molecular scaffolds. lookchem.com This moiety serves as a foundational component for constructing intricate polyfunctional systems, such as heterocyclic compounds and other specialty chemicals. ontosight.aiontosight.ai For instance, it is a precursor in the synthesis of certain β-lactam antibiotics and can be used to produce anti-inflammatory and anticonvulsant agents. ontosight.aiontosight.ai

The compound's utility stems from the sequential or chemo-selective reactivity of its functional groups. The acyl chloride is typically the most reactive site, readily undergoing nucleophilic acyl substitution. The remaining ketone and dichloromethyl groups can then be modified in subsequent steps to build molecular complexity.

Table 1: Examples of Complex Systems Derived from the 2,2-Dichloro-3-oxobutyryl Moiety

| Target System Class | Synthetic Application | Reference |

| Pharmaceuticals | Intermediate for β-lactam antibiotics | ontosight.ai |

| Pharmaceuticals | Building block for anticonvulsant agents | ontosight.ai |

| Pharmaceuticals | Precursor for anti-inflammatory drugs | ontosight.ai |

| Agrochemicals | Intermediate for insecticides and bactericides | lookchem.com |

| Specialty Chemicals | Used in the manufacture of dyes and pigments | lookchem.comontosight.ai |

Reactivity of the Geminal Dichloro Group Beyond Acyl Reactivity

While acylation reactions are paramount, the geminal dichloro group at the C2 position imparts unique reactivity to the molecule, allowing for transformations that go beyond simple acyl substitution.

The two chlorine atoms on the α-carbon are susceptible to nucleophilic substitution, although this is generally less facile than the reaction at the acyl chloride center. Such reactions provide a pathway to replace the halogens with other functional groups. Analogous reactions have been observed in other dichlorinated systems, where chlorine atoms are displaced by various nucleophiles. researchgate.net For instance, treatment with nucleophiles such as amines (piperidine), thiols (phenylthiol, benzylthiol), or alkoxides can lead to the substitution of one or both chlorine atoms. researchgate.net This allows for the introduction of nitrogen, sulfur, or oxygen-based functionalities at the C2 position, significantly altering the molecule's structure and properties.

Table 2: Potential Nucleophilic Substitution Reactions at the C2 Position

| Nucleophile | Potential Product |

| R₂NH (Amine) | 2-amino-2-chloro-3-oxobutyryl derivative |

| RSH (Thiol) | 2-chloro-2-(thio)-3-oxobutyryl derivative |

| ROH (Alcohol) | 2-alkoxy-2-chloro-3-oxobutyryl derivative |

| H₂O (Water) | α-hydroxy-α-chloro ketone (potentially unstable) |

Rearrangement Reactions Facilitated by Halogenation

The presence of halogens on the carbon alpha to a carbonyl group is a classic structural motif for facilitating skeletal rearrangements, most notably the Favorskii rearrangement. wiley-vch.de In the presence of a non-nucleophilic base, an α,α-dihalo ketone like the 2,2-dichloro-3-oxobutyryl moiety could theoretically undergo a Favorskii-type reaction. This process would involve the formation of a highly strained cyclopropanone (B1606653) intermediate, which then undergoes ring-opening by a nucleophile (such as an alkoxide or hydroxide) to yield a rearranged carboxylic acid derivative. This pathway offers a method to transform the linear four-carbon backbone into a different structural isomer, providing access to unique molecular frameworks. While specific documented examples for this compound are not prevalent, the mechanism is a well-established principle in the chemistry of α-halo ketones. wiley-vch.de

Electrophilic Reactions with Activated Substrates

The 2,2-dichloro-3-oxobutyryl moiety can participate as an electrophile in reactions with activated substrates. The strong electron-withdrawing effects of the acyl chloride, ketone oxygen, and two chlorine atoms render the carbon backbone electron-deficient and thus reactive towards electron-rich species.

This electrophilicity enables reactions with activated systems such as:

Electron-rich aromatic compounds: In the presence of a Lewis acid catalyst, the molecule could potentially participate in Friedel-Crafts-type acylation reactions, attaching the butyryl chain to an aromatic ring.

Activated Alkenes: The compound could engage in formal cycloaddition reactions with activated or unactivated olefins. nih.gov Such processes can be templated by the formation of a halonium intermediate, leading to complex heterocyclic products like oxazolines in a highly selective manner. nih.gov This type of intermolecular aminooxygenation showcases an advanced application of the moiety's electrophilic nature. nih.gov

Table 3: Potential Electrophilic Reactions with Activated Substrates

| Activated Substrate | Reaction Type | Potential Product |

| Benzene, Toluene | Friedel-Crafts Acylation | Aryl-substituted diketone |

| Activated Olefins | Formal [3+2] Cycloaddition | Substituted oxazoline (B21484) derivative |

| Enol Ethers/Silyl Enol Ethers | Mukaiyama-type Aldol (B89426) Addition | γ-dicarbonyl compound |

Strategic Applications of 2,2 Dichloro 3 Oxobutyryl Chloride in Advanced Organic Synthesis

Utility as a Key Intermediate in the Construction of Complex Organic Molecules

The inherent reactivity of 2,2-dichloro-3-oxobutyryl chloride, particularly the susceptibility of its acyl chloride group to nucleophilic attack, establishes it as a crucial reagent for constructing complex molecular architectures. ontosight.ai This reactivity allows for its efficient incorporation into larger synthetic frameworks, where the dichlorinated keto-group can undergo further chemical transformations.

The functional groups within this compound make it a candidate for use in stereoselective synthesis. The introduction of the 2,2-dichloro-3-oxobutyryl moiety into a molecule provides a handle for subsequent stereocontrolled reactions. While specific, widely documented examples of its direct use in major enantioselective or diastereoselective campaigns are not prevalent in readily available literature, the principles of organic synthesis support its potential utility. Reactive building blocks are often employed in conjunction with chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction sequence. The dichloroketone functionality, for instance, can be a precursor to chiral centers upon selective reduction or other modifications.

In the context of total synthesis, this compound serves as a valuable four-carbon building block. Its acyl chloride function facilitates the formation of ester or amide bonds, effectively coupling it with other fragments in a synthetic pathway. The dichlorinated portion of the molecule can then be manipulated. For example, related dichlorinated compounds, such as 4,4-dichlorocyclobutenones, are known to undergo reductive dechlorination using reagents like zinc dust. orgsyn.org This type of reaction suggests that the dichloro group in the butyryl chain can be a synthetic precursor to other functionalities, such as vinyl groups or stereochemically defined centers, which are essential in the assembly of complex natural products and other target molecules.

Development of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

This compound is identified as a key intermediate in the synthesis of various pharmaceutical compounds. ontosight.ailookchem.com Its utility extends to the creation of heterocyclic compounds, which are foundational structures in many medicinal agents. ontosight.ai For instance, it has been noted for its application in the synthesis of β-lactam antibiotics. ontosight.ai

The importance of dichlorinated acyl chlorides as pharmaceutical precursors is well-established. A notable example is the use of 2,3-dichlorobenzoyl chloride in the synthesis of Lamotrigine, an anticonvulsant medication. researchgate.net In this process, the acyl chloride is a critical starting material that undergoes cyanation to form a key intermediate. researchgate.net This highlights the industrial relevance of this class of reagents for producing high-value active pharmaceutical ingredients.

| Precursor | API/Compound Class | Application |

| This compound | β-Lactam Antibiotics, Heterocyclic Compounds | Pharmaceuticals |

| 2,3-Dichlorobenzoyl chloride | Lamotrigine | Pharmaceuticals (Anticonvulsant) |

Contribution to Agrochemical and Specialty Chemical Synthesis

The application of this compound extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. ontosight.ailookchem.com It functions as a building block for a range of products, including those designed for crop protection and materials science. lookchem.com

The compound is explicitly used as an intermediate in the production of insecticides and bactericides. lookchem.com The incorporation of chlorinated moieties is a common strategy in the design of potent agrochemicals. For example, the synthesis of novel anthranilic diamide (B1670390) insecticides involves complex chlorinated pyrazole (B372694) intermediates. mdpi.com Similarly, pyrethroid insecticides like Renofluthrin are synthesized from dichlorovinyl-containing precursors. google.com

In the realm of bactericides, research into hybrid thiazole-s-triazine derivatives has shown that chloro and dichloro substitutions on the phenylthiazolyl ring are critical for antibacterial activity. nih.gov These examples demonstrate a broader strategy where dichlorinated building blocks, such as this compound, provide the necessary chemical features for biological efficacy in agrochemical applications.

This compound is also utilized in the manufacturing of dyes and pigments. lookchem.com In dye synthesis, reactive chlorides are often used to covalently bond chromophores to substrates. For instance, bifunctional azo reactive dyes have been synthesized using dichloro-s-triazinyl (DCT) moieties derived from cyanuric chloride. mjbas.com The reactive nature of the acyl chloride in this compound allows it to function similarly, providing a site for attaching the molecule to other components to create stable and vibrant colorants.

Role in Materials Science and Polymer Chemistry for Novel Monomer and Additive Synthesis

The application of this compound in materials science and polymer chemistry is an emerging area with potential for the development of novel monomers and additives. While extensive research in this specific domain is not widely documented in publicly available literature, the inherent reactivity of the molecule offers several theoretical and potential applications.

The presence of two reactive centers—the acyl chloride and the α-dichloro-β-keto moiety—allows for its potential use as a monomer in polycondensation reactions. For instance, it could theoretically react with diols or diamines to form polyesters or polyamides, respectively. The dichloro- and oxo- functionalities along the polymer backbone would be expected to impart unique properties to the resulting materials, such as altered thermal stability, flame retardancy, or the ability to undergo further post-polymerization modifications.

Furthermore, this compound could serve as a precursor for the synthesis of more complex functional monomers. The reactive sites can be selectively modified to introduce polymerizable groups or other desired functionalities. As an additive, its high reactivity could be harnessed for use as a crosslinking agent or as a surface modifier for existing polymers, potentially enhancing their physical or chemical properties. However, detailed research findings and specific examples of its use in these capacities are not extensively reported.

Methodological Innovations in Organic Reaction Design

The unique structural features of this compound have led to its use in innovative organic reaction designs, particularly in the synthesis of heterocyclic compounds. The combination of a highly reactive acyl chloride and a dichloromethyl ketone moiety within the same molecule allows for a range of selective transformations and cascade reactions.

One of the key areas of innovation lies in its use as a precursor for various heterocyclic systems. The reaction of this compound with different nucleophiles can lead to the formation of diverse ring structures. For example, its reaction with dinucleophiles can result in the one-pot synthesis of complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. The gem-dichloro group can also be a precursor to other functionalities, further expanding its synthetic utility.

Despite its potential, specific, named reactions or widely adopted methodological innovations centered exclusively on this compound are not prominently featured in the current body of scientific literature. Its application is more often noted as a versatile intermediate rather than the centerpiece of a novel reaction methodology. Further research is needed to fully exploit its potential in developing new and efficient synthetic strategies.

Mechanistic and Theoretical Elucidation of 2,2 Dichloro 3 Oxobutyryl Chloride Reactivity

Reaction Pathway Analysis and Kinetic Studies

The primary reaction pathway for 2,2-dichloro-3-oxobutyryl chloride with nucleophiles is nucleophilic acyl substitution. fiveable.mepressbooks.pub This class of reactions is fundamental to the chemistry of carboxylic acid derivatives. libretexts.org The elucidation of the precise mechanism, including the nature of the intermediates and transition states, is crucial for predicting and controlling reaction outcomes.

Elucidation of Nucleophilic Acyl Substitution Mechanisms (SN1 vs. SN2)

Nucleophilic acyl substitution reactions typically proceed through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This pathway involves the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. fiveable.mepressbooks.pub In the case of this compound, the chloride ion is an excellent leaving group, which drives the reaction forward. fiveable.me

The reaction can be conceptualized as analogous to SN2 reactions in that it is a single, concerted process in some cases, or it can involve a discrete tetrahedral intermediate, making it a two-step process. A purely SN1-type mechanism, involving the formation of a stable acylium ion, is less common for acid chlorides unless the carbocation is exceptionally stabilized. For this compound, the electron-withdrawing nature of the geminal dichloro substituents would destabilize an adjacent acylium ion, making the SN1 pathway highly unlikely.

Therefore, the mechanism is predominantly a concerted or stepwise addition-elimination (often termed a tetrahedral mechanism), which is mechanistically distinct from SN2 reactions at a saturated carbon center but shares the characteristic of a bimolecular rate-determining step in many instances. researchgate.net The reaction with a strong, negatively charged nucleophile is typically a rapid, two-step process. youtube.com With weaker, neutral nucleophiles, the reaction may still proceed due to the high reactivity of the acid chloride, or it can be catalyzed by an acid. youtube.com

Table 1: Comparison of Plausible Nucleophilic Acyl Substitution Mechanisms

| Mechanism Type | Description | Applicability to this compound |

| Addition-Elimination | Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. masterorganicchemistry.comlibretexts.org | Highly Plausible. This is the generally accepted mechanism for nucleophilic acyl substitution of acid chlorides. fiveable.melibretexts.org |

| SN2-like (Concerted) | The nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. The transition state is a distorted tetrahedron. researchgate.net | Plausible, especially with certain nucleophiles and solvent conditions. It can be considered a variation of the addition-elimination mechanism where the intermediate is very short-lived. |

| SN1-like | The chloride ion departs first to form an acylium ion, which is then attacked by the nucleophile. | Highly Implausible. The electron-withdrawing geminal dichloro groups would significantly destabilize the acylium ion. |

This table is generated based on established principles of organic chemistry.

Influence of Geminal Dichloro Substituents on Reaction Kinetics and Stereoselectivity

The geminal dichloro substituents at the α-position exert a profound influence on the reactivity of the acyl chloride group. The primary effect is a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. fiveable.me This enhanced electrophilicity generally leads to faster reaction rates compared to non-halogenated analogs.

In terms of stereoselectivity, if the reaction were to create a new chiral center, the existing stereochemistry of the molecule and the nature of the incoming nucleophile and reaction conditions would play a crucial role. However, for simple nucleophilic substitution at the acyl chloride, no new stereocenter is formed at the carbonyl carbon.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly impact the rate and mechanism of nucleophilic acyl substitution reactions. nih.govrsc.orgacs.org Polar aprotic solvents, such as dioxane or tetrahydrofuran (B95107) (THF), are often good choices for these reactions. They can solvate the transition state and intermediates to some extent without reacting with the highly reactive acid chloride. The use of polar aprotic solvents can lead to increased reaction rates. nih.gov

In polar protic solvents, such as water or alcohols, the solvent molecules themselves are nucleophiles and can react with the acid chloride in a solvolysis reaction. researchgate.net The rates of alcoholysis of acid chlorides have been shown to be dependent on the association of the alcohol molecules in non-polar solvents. rsc.org The presence of chloride ions in polar aprotic solvents has been shown to increase the reactivity in some acid-catalyzed reactions. nih.gov

Table 2: Expected Influence of Solvent Polarity on Reaction Rate

| Solvent Type | Example | Expected Effect on Rate | Rationale |

| Non-polar | Hexane, Toluene | Slow | Poor stabilization of the polar transition state and tetrahedral intermediate. |

| Polar Aprotic | Dioxane, Acetonitrile, THF | Fast | Good stabilization of the polar transition state without interfering with the reaction. nih.gov |

| Polar Protic | Water, Ethanol (B145695) | Very Fast (Solvolysis) | The solvent acts as the nucleophile, leading to a rapid solvolysis reaction. researchgate.net |

This table is based on general principles of solvent effects in organic reactions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at a molecular level. rsc.org These methods can be used to predict molecular properties and to map out entire reaction pathways, offering insights that are often difficult to obtain experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semiempirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become standard tools for studying reaction mechanisms. rsc.orgresearchgate.net DFT methods offer a good balance between computational cost and accuracy for molecules of this size. jeeadv.ac.in These calculations can be used to determine the equilibrium geometries of reactants, products, intermediates, and transition states. researchgate.netresearchgate.netsinop.edu.tr

By calculating the energies of these species, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. acs.org Furthermore, analysis of the electronic structure can reveal details about charge distribution and orbital interactions during the reaction. nih.gov Semiempirical methods, while less accurate, can be useful for preliminary studies or for very large systems.

Prediction of Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Computational methods can predict key properties of this compound that are directly related to its reactivity.

Molecular Geometry: DFT calculations can provide accurate bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. nanobioletters.com This information is crucial for understanding steric effects and the pre-organization of the molecule for reaction. For instance, the planarity of the CCOCl fragment can be assessed. researchgate.net

Electronic Structure: The calculations can map the distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map. nanobioletters.com The MEP would show a region of high positive potential around the carbonyl carbon, confirming its electrophilicity, and regions of negative potential around the oxygen and chlorine atoms.

Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure. These include atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and Fukui functions. The energy of the LUMO (Lowest Unoccupied Molecular Orbital) and its localization on the carbonyl carbon would be a key indicator of the molecule's susceptibility to nucleophilic attack.

Table 3: Illustrative Predicted Properties of this compound from Theoretical Calculations

| Property | Predicted Feature | Implication for Reactivity |

| Molecular Geometry | Likely non-planar due to steric repulsion between the chlorine atoms and the acetyl group. | The specific conformation will influence the accessibility of the carbonyl carbon to nucleophiles. |

| Molecular Electrostatic Potential (MEP) | Significant positive potential on the acyl chloride carbonyl carbon. | Confirms this site as the primary center for nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Expected to be localized on the C=O π* orbital of the acyl chloride. | Indicates high reactivity towards nucleophiles at the acyl chloride carbonyl group. |

| Atomic Charges (e.g., Mulliken, NBO) | Large positive charge on the acyl chloride carbonyl carbon. | Quantifies the high electrophilicity of this position. |

This table contains illustrative predictions based on the application of established computational chemistry principles to the structure of this compound.

Modeling of Transition States and Reaction Energetics

Detailed computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating the energetics of reaction pathways. Such studies provide deep insights into reaction mechanisms, predicting the feasibility of different pathways and the structures of high-energy intermediates. For many related α-halo ketones and acyl chlorides, these computational methods have been instrumental in understanding their reactivity. For instance, studies on other chlorinated compounds have successfully elucidated reaction networks, simplified complex reaction pathways, and determined intrinsic kinetic parameters through DFT simulations. doi.org However, a specific application of these theoretical models to the reactions of this compound has not been reported in the scientific literature. Without such studies, any discussion of its transition state geometries, activation energies, or reaction thermodynamics would be purely speculative.

Spectroscopic Investigations of Reaction Intermediates and Reaction Progress

The direct observation and characterization of transient reaction intermediates are crucial for confirming proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to monitor the progress of chemical reactions and identify the species formed along the reaction coordinate. For example, time-resolved IR spectroscopy has been successfully used to identify and study the adducts and decomposition products of related chlorinated species in the gas phase. nih.gov Similarly, NMR and mass spectrometry have been employed to study the fragmentation patterns and reaction kinetics of other complex chlorinated molecules. doi.orgresearchgate.net

Despite the availability of these powerful analytical techniques, there are no published studies that apply them to investigate the reaction intermediates or monitor the reaction progress of this compound. While the NIST (National Institute of Standards and Technology) database contains a reference IR spectrum for the related compound 2,2-dichloropropanoyl chloride, similar detailed spectroscopic data and, more importantly, its application in mechanistic studies for this compound are absent. nist.gov

Advanced Derivatization and Functionalization Strategies of 2,2 Dichloro 3 Oxobutyryl Chloride

Selective Functional Group Transformations for Enhanced Molecular Diversity

The reactivity of 2,2-dichloro-3-oxobutyryl chloride is characterized by its three distinct functional sites, which can be targeted selectively to create diverse molecular structures. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. The ketonic carbonyl and the dichlorinated carbon offer further sites for modification.

The high reactivity of the acyl chloride group makes it susceptible to nucleophilic attack, allowing for its conversion into a wide range of other functional groups. ontosight.ai For instance, reaction with primary or secondary amines yields amides, while reaction with alcohols in the presence of a base produces esters. Thioalcohols can be used to generate thioesters. This primary transformation is fundamental for building more complex molecular frameworks.

Following the initial reaction at the acyl chloride, the ketone group can be targeted. Standard ketone chemistry, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, can be employed. The dichloromethyl group can also participate in various transformations. For example, it can be converted to a monochloromethyl or a methyl group through controlled reduction, or it can be involved in the formation of heterocyclic rings. The selective reaction at different sites is often controlled by the reaction conditions and the nature of the nucleophile. For example, studies on similar polyfunctional molecules have shown that primary amino groups can react selectively over less reactive hydroxy or thiol groups. researchgate.net The choice of solvent, temperature, and stoichiometry is critical in directing the transformation to the desired functional group. nih.gov

Table 1: Potential Selective Transformations of this compound

| Target Functional Group | Reagent/Condition | Product Functional Group |

| Acyl Chloride | Primary/Secondary Amine | Amide |

| Acyl Chloride | Alcohol/Base | Ester |

| Acyl Chloride | Thioalcohol/Base | Thioester |

| Ketone | Sodium Borohydride | Secondary Alcohol |

| Ketone | Grignard Reagent | Tertiary Alcohol |

| Dichloromethyl Group | Reducing Agent (e.g., Zn/AcOH) | Monochloromethyl/Methyl |

| Dichloromethyl Group | Nucleophile (e.g., thiourea) | Heterocyclic Ring System |

Incorporation into Complex Molecular Architectures and Scaffolds

The multifunctionality of this compound makes it an ideal precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds. ontosight.ai The strategic unmasking or transformation of its functional groups can lead to intramolecular cyclizations, yielding a variety of ring systems that are prevalent in medicinal chemistry and materials science.

One notable application is in the synthesis of β-lactam antibiotics. ontosight.ai The core structure of these antibiotics can be constructed by leveraging the reactivity of the functional groups within the molecule. Furthermore, the compound serves as a building block for other heterocyclic systems. For example, condensation reactions with binucleophiles like thiourea (B124793) or substituted hydrazines can lead to the formation of thiazole (B1198619) or pyrazole (B372694) rings, respectively. Research on analogous chlorinated aldehydes has demonstrated their utility in cyclocondensation reactions to form substituted thiazoles. researchgate.net

The incorporation of this building block into larger, more complex scaffolds is a key strategy in drug discovery and development. The dichloro-substituted butyryl moiety can be introduced into a lead molecule, where the chloro- and keto- groups provide handles for secondary modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Development of Chemical Probes and Tags via Specific Derivatization

Chemical probes and tags are essential tools for studying biological systems. The process of attaching these molecules, such as biotin (B1667282) or fluorophores, to proteins and other macromolecules is known as biotinylation or labeling. thermofisher.com this compound can be derivatized to create novel reactive intermediates for the synthesis of such probes.

The highly reactive acyl chloride can be coupled with molecules containing a primary amine or hydroxyl group, which are common functionalities in fluorescent dyes and biotin derivatives. ontosight.aithermofisher.com For example, reacting this compound with an amino-functionalized fluorescein (B123965) or a biotin-cadaverine derivative would covalently link the two molecules. biotium.com The resulting conjugate would bear the dichloroketone functionality, which could then be used for further attachment to a target molecule or for modulating the properties of the probe itself.

The development of such probes often involves creating reagents with specific reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines or maleimides for targeting sulfhydryl groups. thermofisher.comthermofisher.com The carboxylate, which can be revealed by hydrolysis of the acyl chloride of the parent compound, can be activated to an NHS ester. This strategy allows for the creation of a diverse library of chemical probes with varying specificities and applications, from immunofluorescence histochemistry to protein purification. thermofisher.comnih.gov

Table 2: Proposed Strategy for Probe Synthesis

| Probe Type | Derivatization Strategy | Potential Application |

| Fluorescent Probe | React acyl chloride with an amino-functionalized fluorophore (e.g., amino-fluorescein). | Protein labeling for imaging. nih.gov |

| Biotinylation Reagent | React acyl chloride with a biotin derivative containing a primary amine (e.g., Biotin-PEO-amine). biotium.combiotium.com | Protein purification and detection. thermofisher.com |

| Photoaffinity Label | Introduce a photoreactive group (e.g., benzophenone) via the acyl chloride. | Identifying protein-protein interactions. |

Synthesis of Ligands for Coordination Chemistry and Organometallic Applications

In coordination and organometallic chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. The synthesis of novel ligands with specific electronic and steric properties is a continuous effort. This compound represents a valuable starting material for creating new ligand scaffolds. unm.edunih.gov

By reacting the acyl chloride with bifunctional or polyfunctional molecules containing donor atoms like nitrogen, oxygen, sulfur, or phosphorus, a wide variety of chelating ligands can be synthesized. researchgate.netunm.edu For example, condensation with ethylenediamine (B42938) would produce an amide derivative that, upon reduction of the ketone, would yield a tridentate N,N,O-ligand. The presence of the dichloro groups offers further synthetic handles to modify the ligand structure, for instance, by substitution reactions to introduce other donor groups or bulky substituents to control the coordination sphere of the metal. researchgate.netnih.gov

The resulting ligands could be used to form complexes with a range of transition metals, lanthanides, and actinides. unm.eduresearchgate.net These complexes could find applications in catalysis, materials science, and bioinorganic chemistry. For instance, iron complexes with specific ligand geometries are used as models for dioxygenase enzymes, and cobalt complexes are studied for their magnetic properties. nih.govresearchgate.net The ability to systematically modify the ligand structure starting from a simple, reactive precursor like this compound is a powerful tool for designing metal complexes with desired functions.

Future Research Directions and Perspectives

Emerging Synthetic Paradigms for Enhanced Efficiency and Sustainability

The traditional synthesis of 2,2-dichloro-3-oxobutyryl chloride involves the reaction of 2,2-dichloro-3-oxobutyric acid with reagents like thionyl chloride or phosphorus pentachloride. ontosight.ai While effective, these methods often generate significant waste. The future of its synthesis lies in the adoption of greener and more atom-economical approaches.

Emerging trends in organic synthesis, such as photoredox and synergistic catalysis, offer promising avenues for the development of more sustainable methods for producing this compound and related ketones. nih.gov For instance, photoredox catalysis, which utilizes visible light to drive chemical reactions, could enable the direct synthesis from more readily available precursors, minimizing the use of harsh reagents. nih.govorganic-chemistry.org

Key Research Goals for Sustainable Synthesis:

| Research Area | Objective | Potential Impact |

| Photoredox Catalysis | Develop light-driven synthetic routes from simple starting materials. | Reduced energy consumption and use of hazardous reagents. |

| Synergistic Catalysis | Design multi-catalyst systems for one-pot syntheses. | Increased efficiency and reduced waste generation. |

| Green Solvents | Explore the use of water or other environmentally benign solvents. | Minimized environmental footprint of the synthetic process. |

| Recyclable Catalysts | Develop heterogeneous or phase-separable catalysts. | Improved cost-effectiveness and process sustainability. |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dominated by its acyl chloride and α,α-dichloro-β-keto functionalities. ontosight.ai While its use in acylation reactions is well-established, there is significant potential to uncover new and unique chemical transformations. youtube.com

Future investigations will likely focus on the selective activation of the different reactive sites within the molecule. For example, the development of new organometallic reagents could allow for selective transformations at the dichlorinated carbon atom. acs.org The exploration of its behavior in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures from simple starting materials.

The unique electronic properties conferred by the two chlorine atoms and the ketone group suggest that this compound could participate in novel cycloaddition or rearrangement reactions under specific catalytic conditions. Investigating its reactivity with unconventional nucleophiles and electrophiles may unveil previously unknown reaction pathways, expanding its toolkit for organic synthesis. youtube.com

Exploration of Untapped Application Areas in Chemical and Biological Sciences

While this compound is a known intermediate for pharmaceuticals and agrochemicals, its potential applications in other scientific domains are largely unexplored. ontosight.ailookchem.comontosight.ai

Medicinal Chemistry: The presence of the reactive dichloroketone moiety makes it an interesting candidate for the design of novel enzyme inhibitors. Polyfluorinated and chlorinated ketones have shown promise as inhibitors for various enzymes, including proteases and lipases, by forming stable adducts with active site residues. nih.gov Future research could involve the synthesis of derivatives of this compound and screening them for activity against a range of therapeutic targets. The development of peptidyl ketones, for instance, has been a fruitful area in drug discovery. mdpi.com

Materials Science: The ability of this compound to participate in polymerization reactions could be harnessed for the creation of novel functional polymers. chemrxiv.org The incorporation of this chlorinated building block could impart specific properties such as flame retardancy or altered solubility to the resulting materials.

Chemical Biology: As a reactive probe, derivatives of this compound could be used to label and identify proteins or other biomolecules in complex biological systems. rsc.org The development of "clickable" versions of this compound would further enhance its utility in chemical biology research.

Potential Untapped Applications:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Covalent enzyme inhibitors | The reactive dichloroketone can form stable bonds with enzyme active sites. |

| Materials Science | Functional polymers | Incorporation can modify polymer properties like flame retardancy. |

| Chemical Biology | Bioconjugation and labeling | The reactive handle can be used to tag and study biomolecules. |

| Heterocyclic Synthesis | Precursor for novel scaffolds | A versatile starting material for constructing diverse heterocyclic systems. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.